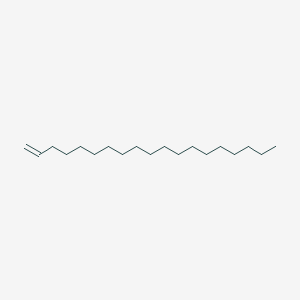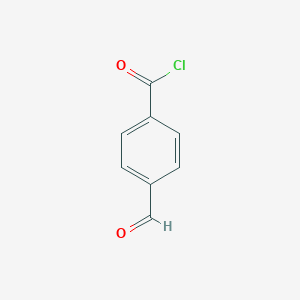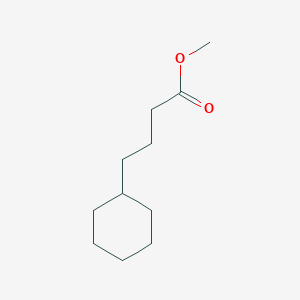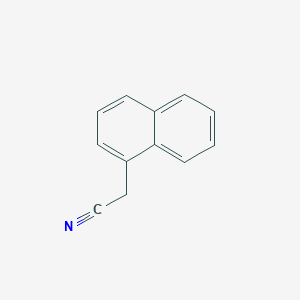![molecular formula C15H10ClNO2S B090684 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione CAS No. 19378-58-6](/img/structure/B90684.png)
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione is not fully understood. However, studies have suggested that the compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione in lab experiments is its potential as a novel anti-cancer agent. However, one of the limitations is the lack of knowledge about its mechanism of action. Further studies are needed to fully understand how the compound works and to determine its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione. One direction is to further investigate its potential as an anti-cancer agent and to determine its efficacy in vivo. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to determine its potential side effects.
Métodos De Síntesis
The synthesis of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione involves the reaction of 4-chlorobenzyl mercaptan and phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction takes place under reflux in a solvent such as toluene or xylene. The resulting product is then purified through recrystallization to obtain a pure form of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione has been studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propiedades
Número CAS |
19378-58-6 |
|---|---|
Nombre del producto |
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione |
Fórmula molecular |
C15H10ClNO2S |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClNO2S/c16-10-5-7-11(8-6-10)20-9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
Clave InChI |
VYNUNOZCGNACCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



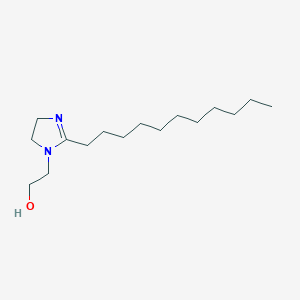
![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
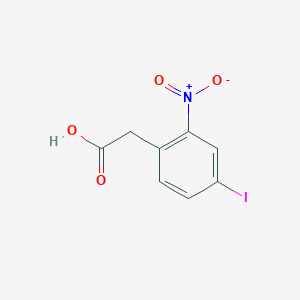

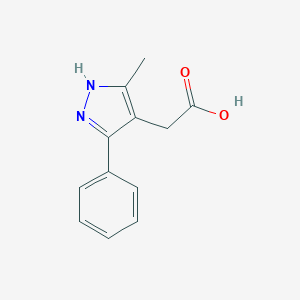
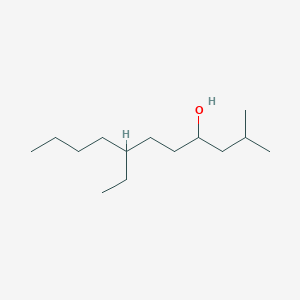
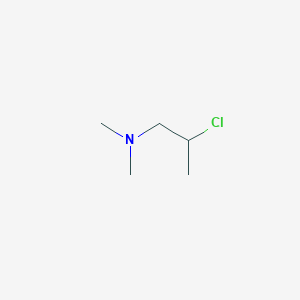
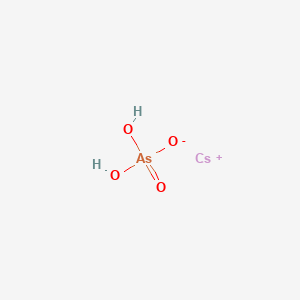
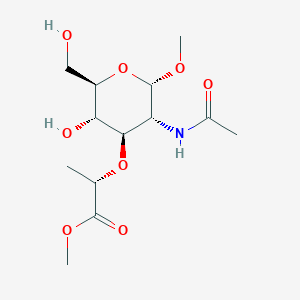
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
